

physical and chemical properties of 3,5-dichloro-4-hydroxybenzenesulfonic acid

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Compound of Interest

Compound Name:	3,5-Dichloro-4-hydroxybenzenesulfonic acid
Cat. No.:	B1293886

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An In-depth Technical Guide to 3,5-dichloro-4-hydroxybenzenesulfonic Acid

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of **3,5-dichloro-4-hydroxybenzenesulfonic acid**, tailored for researchers, scientists, and drug development professionals.

Chemical Identity and Physical Properties

3,5-dichloro-4-hydroxybenzenesulfonic acid is a halogenated aromatic sulfonic acid. Its chemical structure consists of a benzene ring substituted with two chlorine atoms, a hydroxyl group, and a sulfonic acid group.

Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	3,5-dichloro-4-hydroxybenzenesulfonic acid
CAS Number	25319-98-6 [1]
Molecular Formula	C ₆ H ₄ Cl ₂ O ₄ S [1]
Synonyms	3,5-Dichloro-4-hydroxybenzenesulphonic acid, Benzenesulfonic acid, 3,5-dichloro-4-hydroxy- [1] [2]

Table 2: Physicochemical Properties

Property	Value	Source
Molecular Weight	243.06 g/mol	PubChem [1]
Density	1.806 g/cm ³	Alfa Chemistry
XLogP3	1.8	PubChem (Computed) [1]
pKa	-3.4	ChemAxon (Predicted)
Melting Point	Data not available	
Boiling Point	Data not available	
Solubility	Data not available	

Chemical Synthesis and Analysis

Synthesis

A general method for the synthesis of dichlorinated hydroxybenzene sulfonic acids involves the sulfonation of a corresponding dichlorophenol.[\[3\]](#) For **3,5-dichloro-4-hydroxybenzenesulfonic acid**, the likely precursor would be 2,6-dichlorophenol. The synthesis would proceed via electrophilic sulfonation, where fuming sulfuric acid or sulfur trioxide in an inert solvent is used to introduce the sulfonic acid group onto the benzene ring. However, a detailed, step-by-step experimental protocol for the specific synthesis of **3,5-dichloro-4-hydroxybenzenesulfonic acid** is not readily available in the reviewed literature.

Analytical Methods

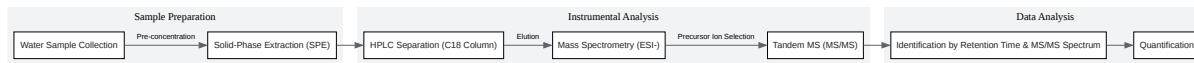
The identification and quantification of **3,5-dichloro-4-hydroxybenzenesulfonic acid**, particularly in environmental samples, can be achieved using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS).

Experimental Protocol: HPLC-MS/MS for Detection in Water Samples[\[3\]](#)

This protocol is based on the methodology used for the identification of **3,5-dichloro-4-hydroxybenzenesulfonic acid** as a persistent pollutant in wastewater.[\[3\]](#)

- Sample Preparation: Water samples are collected and may require pre-concentration, for example, by solid-phase extraction (SPE), to enrich the analyte and remove interfering matrix components.
- Chromatographic Separation:
 - HPLC System: A standard HPLC system equipped with a reverse-phase C18 column.
 - Mobile Phase: A gradient of acetonitrile and water, often with a modifier like phosphoric acid or formic acid for mass spectrometry compatibility.[\[2\]](#)
 - Gradient Elution: A typical gradient would start with a high percentage of the aqueous phase, gradually increasing the organic phase (acetonitrile) to elute compounds of increasing hydrophobicity.
- Mass Spectrometric Detection:
 - Ionization: Electrospray ionization (ESI) in negative ion mode is effective for detecting the deprotonated molecule $[M-H]^-$.
 - Tandem MS (MS/MS): For unambiguous identification, precursor ion scanning for m/z 35 and 37 (corresponding to the chlorine isotopes) can be used to selectively detect chlorinated compounds. The product ion spectrum of the $[M-H]^-$ precursor of **3,5-dichloro-4-hydroxybenzenesulfonic acid** is then compared with that of a synthetic standard.

Below is a Graphviz diagram illustrating the analytical workflow.



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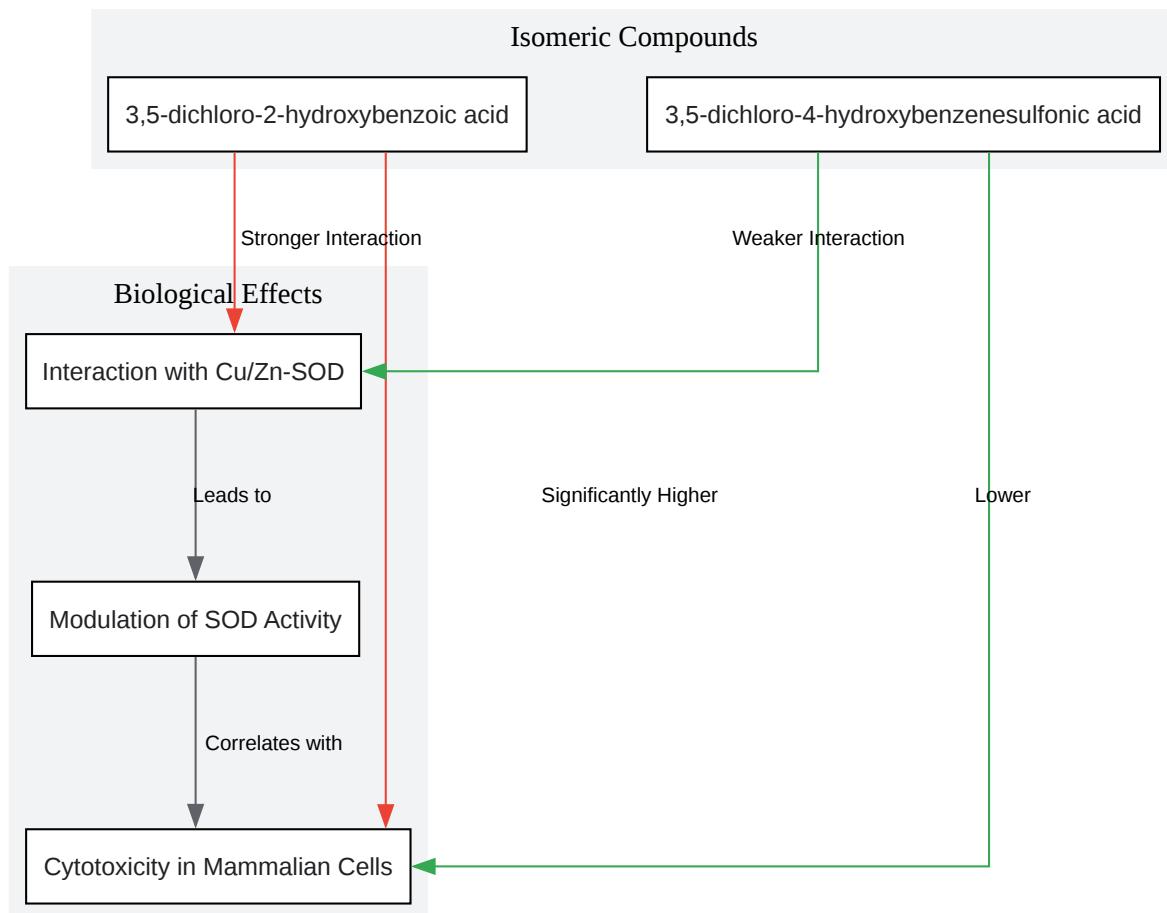
Analytical workflow for the detection of **3,5-dichloro-4-hydroxybenzenesulfonic acid** in water samples.

Biological Activity and Toxicology

The biological activity of **3,5-dichloro-4-hydroxybenzenesulfonic acid** is not extensively studied. It has been identified as a persistent environmental pollutant, suggesting it is resistant to degradation.^[3] It is also considered a potential by-product of the dye industry.^[3]

A recent study investigated the comparative cytotoxicity of **3,5-dichloro-4-hydroxybenzenesulfonic acid** and its isomer, 3,5-dichloro-2-hydroxybenzoic acid, in mammalian cell lines. The study found that 3,5-dichloro-2-hydroxybenzoic acid exhibited significantly higher cytotoxicity. Both isomers were shown to interact with and modulate the activity of the antioxidant enzyme Cu/Zn-superoxide dismutase (Cu/Zn-SOD), with the degree of interaction correlating with their cytotoxic potential.^[4] Molecular docking simulations indicated that van der Waals forces and hydrogen bonding are the primary drivers for the interaction between these compounds and Cu/Zn-SOD.^[4]

The following Graphviz diagram illustrates the key findings of this comparative study.



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